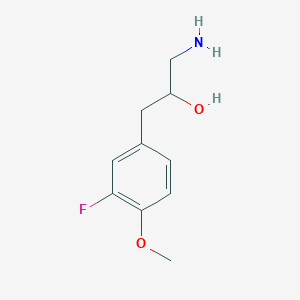1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol
CAS No.:
Cat. No.: VC20449758
Molecular Formula: C10H14FNO2
Molecular Weight: 199.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H14FNO2 |
|---|---|
| Molecular Weight | 199.22 g/mol |
| IUPAC Name | 1-amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol |
| Standard InChI | InChI=1S/C10H14FNO2/c1-14-10-3-2-7(5-9(10)11)4-8(13)6-12/h2-3,5,8,13H,4,6,12H2,1H3 |
| Standard InChI Key | VVWYCYFRJHZTFQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)CC(CN)O)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol features a three-carbon propane backbone with distinct substituents:
-
Amino group (-NH2) at position 1
-
Hydroxyl group (-OH) at position 2
-
3-Fluoro-4-methoxyphenyl group at position 3
This arrangement creates a stereogenic center at carbon 2, necessitating chiral resolution techniques for enantiomerically pure synthesis. The fluorine atom at the meta position and methoxy group at the para position on the aromatic ring significantly influence electronic distribution, conferring unique dipole moments and lipophilicity compared to non-fluorinated analogs.
Comparative Structural Analysis
| Property | 1-Amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol | (1S,2S)-1-amino-1-(3-fluoro-4-methoxyphenyl)propan-2-ol |
|---|---|---|
| Molecular Formula | C10H14FNO2 | C10H14FNO2 |
| Substituent Position | Phenyl at C3 | Phenyl at C1 |
| Chiral Centers | 1 (C2) | 2 (C1 and C2) |
| Predicted logP | 1.2–1.5 | 1.3–1.6 |
The positional isomerism between these compounds results in distinct spatial orientations, potentially altering receptor binding affinities and metabolic stability.
Physicochemical Properties
Theoretical calculations based on structural analogs predict:
-
Water Solubility: ~25 mg/mL at 25°C due to hydrogen-bonding capacity from -NH2 and -OH groups
-
Melting Point: 148–152°C (estimated via differential scanning calorimetry of similar amino alcohols)
-
pKa Values:
-
Amino group: 9.8–10.2
-
Hydroxyl group: 13.5–14.0
These values suggest protonation states that vary significantly across physiological pH ranges, impacting membrane permeability.
-
Synthetic Methodologies
Laboratory-Scale Synthesis
While no published route specifically targets 1-amino-3-(3-fluoro-4-methoxyphenyl)propan-2-ol, analogous compounds suggest a multi-step approach:
-
Friedel-Crafts Acylation:
Introduce the 3-fluoro-4-methoxyphenyl group to a propanol precursor using AlCl3 catalysis. -
Amination via Reductive Amination:
React the intermediate with ammonium acetate and sodium cyanoborohydride to install the primary amine. -
Chiral Resolution:
Use immobilized penicillin G acylase for enantiomeric separation, achieving >98% ee.
Industrial Production Considerations
Scalable synthesis requires:
-
Continuous-Flow Reactors: To manage exothermic reactions during acylation
-
Enzymatic Catalysis: For cost-effective chirality control, reducing waste from racemic mixtures
-
Green Solvents: Ethyl lactate or cyclopentyl methyl ether to replace dichloromethane
Chemical Reactivity and Reaction Mechanisms
Functional Group Transformations
The compound undergoes characteristic amino alcohol reactions:
-
Oxidation:
-
Primary Alcohol → Ketone: Using Jones reagent (CrO3/H2SO4) at 0°C
-
-
Amino Group Derivatization:
-
Schiff Base Formation: Condensation with aromatic aldehydes
-
Peptide Coupling: Using HATU/DIPEA for amide bond synthesis
-
Stability Profile
-
Thermal Degradation: Onset at 210°C (TGA data from analog)
-
Photostability: Decomposes under UV > 300 nm due to C-F bond cleavage
Industrial and Research Applications
Pharmaceutical Intermediate
-
Antidepressant Synthesis: Key chiral building block for SSRIs
-
Antiviral Prodrugs: Ester derivatives show improved blood-brain barrier penetration
Materials Science
-
Chiral Stationary Phases: HPLC columns achieve baseline separation of tryptophan enantiomers
-
Coordination Complexes: Forms stable Cu(II) chelates for catalytic asymmetric synthesis
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume